molecular formula C9H14O2 B13967650 2,6-Dimethylcyclohex-2-ene-1-carboxylic acid CAS No. 773870-16-9

2,6-Dimethylcyclohex-2-ene-1-carboxylic acid

Cat. No.: B13967650
CAS No.: 773870-16-9
M. Wt: 154.21 g/mol
InChI Key: DAHRXCLUGDNKDS-UHFFFAOYSA-N
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Description

2,6-Dimethylcyclohex-2-ene-1-carboxylic acid is a cyclic carboxylic acid characterized by a cyclohexene ring substituted with two methyl groups at positions 2 and 6 and a carboxylic acid group at position 1. Its structural features make it a subject of interest for comparative studies with related cyclohexene derivatives.

Properties

CAS No.

773870-16-9

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2,6-dimethylcyclohex-2-ene-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c1-6-4-3-5-7(2)8(6)9(10)11/h4,7-8H,3,5H2,1-2H3,(H,10,11)

InChI Key

DAHRXCLUGDNKDS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC=C(C1C(=O)O)C

Origin of Product

United States

Preparation Methods

Electrophilic Addition to Cyclohexene Derivatives

One classical synthetic approach involves electrophilic addition reactions on cyclohexene derivatives, where the introduction of methyl groups and carboxyl functionalities is carefully controlled. The reaction conditions such as temperature, solvent, and catalyst choice—particularly iridium catalysts—play a crucial role in achieving high regio- and enantioselectivity.

  • Catalysts: Iridium complexes such as [Ir(COD)Cl]2 combined with phosphoramidite ligands have been reported to facilitate regio- and enantioselective transformations under mild conditions.
  • Solvents: Dichloromethane (DCM) and toluene are commonly used solvents.
  • Temperature: Reactions are typically conducted between -20 °C to room temperature to optimize selectivity.

The mechanism involves keto-enol tautomerism and allylic enolization, which is influenced by the steric hindrance of methyl substituents.

Enzymatic Desymmetrization

Enzymatic methods have been employed for related cyclohexene carboxylic acid derivatives, particularly using Candida antarctica lipase (Novozym 435) to achieve high enantioselectivity in the desymmetrization of dimethyl cyclohexene dicarboxylates. Although this method is reported for closely related compounds, it demonstrates potential for preparing derivatives like this compound with excellent enantiomeric excess (>99.9%) and high yields (98.1–99.8%).

  • Advantages: Mild reaction conditions, high stereoselectivity, scalability.
  • Limitations: Specific to ester intermediates; further hydrolysis may be required to obtain the free acid.

Multi-Step Synthetic Routes from 2,6-Dimethylcyclohexanone

Starting from commercially available 2,6-dimethylcyclohexanone, multi-step synthetic sequences have been developed to access this compound or related enone intermediates. These sequences often involve:

  • Formation of vinyl iodides via Barton vinyl iodination using hydrazine and iodine in the presence of bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).
  • Subsequent rearrangements (e.g., Rupe rearrangement) to form α,β-unsaturated carboxylic acids or enones.
  • Minimal purification steps to improve overall yield and comply with green chemistry principles.

This approach offers a cost-effective and scalable route starting from inexpensive precursors.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Catalysts Conditions Yield (%) Enantioselectivity (ee %) Notes Source
Electrophilic Addition with Iridium [Ir(COD)Cl]2, phosphoramidite ligand L1 DCM or toluene, -20 °C to RT Good to high High High chemo-, regio-, and enantioselectivity
Enzymatic Desymmetrization Candida antarctica lipase (Novozym 435) Mild, aqueous-organic biphasic 98.1–99.8 >99.9 Scalable, mild conditions
Multi-step from 2,6-Dimethylcyclohexanone Hydrazine, I2, DBN, Rupe rearrangement Room temperature to reflux, Et2O Moderate to high Not specified Minimal purification, green chemistry focus

Detailed Research Findings and Notes

  • The iridium-catalyzed method leverages the steric effects of the 2,6-dimethyl groups to achieve selective allylic enolization, enabling the formation of chiral centers with high enantioselectivity.
  • Enzymatic desymmetrization provides a biocatalytic route that is environmentally friendly and highly selective, suitable for large-scale synthesis of related monoesters that can be hydrolyzed to the acid form.
  • The multi-step synthetic approach from 2,6-dimethylcyclohexanone is advantageous for industrial applications due to the use of inexpensive starting materials and fewer purification steps, aligning with sustainable chemistry principles.
  • Steric hindrance from methyl groups affects reaction kinetics, often slowing down certain steps but enhancing selectivity toward desired products.
  • The compound's moderate hydrophobicity (log KOW) suggests considerations for environmental persistence during process design.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylcyclohex-2-ene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted cyclohexene derivatives, alcohols, ketones, and aldehydes .

Scientific Research Applications

2,6-Dimethylcyclohex-2-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylcyclohex-2-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. Additionally, the methyl groups can affect the compound’s hydrophobicity and its ability to penetrate biological membranes .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural similarities with 2,6-dimethylcyclohex-2-ene-1-carboxylic acid, differing in substituent positions, functional groups, or stereochemistry:

Compound Name CAS Number Key Structural Features
This compound Not explicitly listed Carboxylic acid at C1; methyl at C2 and C6; cyclohex-2-ene
2,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid 14505-74-9 Carboxylic acid at C1; methyl at C2, C6, and C6; cyclohex-1-ene
1-Chloro-2,6-dimethylcyclohexane 17081-70-8 Chlorine at C1; methyl at C2 and C6; saturated cyclohexane
2-Cyano-5,9-dimethyl derivatives 1856-67-3 Cyano group at C2; methyl at C5 and C9; unsaturated ring

Key Observations :

  • Position of Double Bond : The cyclohex-2-ene vs. cyclohex-1-ene configuration (e.g., in 14505-74-9) alters conjugation and stability. Cyclohex-2-ene derivatives exhibit greater resonance stabilization of the carboxylic acid group.
  • Functional Group Variation: Chlorine (17081-70-8) or cyano groups (1856-67-3) introduce distinct electronic effects, influencing solubility and intermolecular interactions .

Physicochemical Properties

Limited direct data are available for this compound, but comparisons can be inferred from analogues:

Property This compound (Predicted) 2,6,6-Trimethylcyclohex-1-ene-1-carboxylic acid 1-Chloro-2,6-dimethylcyclohexane
Molecular Weight (g/mol) ~168.19 ~182.22 ~162.66
Melting Point (°C) Not reported Not available -15 to -10 (estimated)
Solubility Moderate in polar solvents Low in water; high in DMSO High in organic solvents
pKa (Carboxylic Acid) ~4.5 (estimated) ~4.8 (literature analogues) N/A (no acid group)

Notes:

  • The presence of electron-withdrawing groups (e.g., cyano in 1856-67-3) lowers pKa values in carboxylic acid analogues, enhancing acidity .
  • Steric hindrance from methyl groups reduces solubility in aqueous media but improves stability in non-polar environments.

Biological Activity

2,6-Dimethylcyclohex-2-ene-1-carboxylic acid (DMCA) is an organic compound with significant interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of DMCA, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C9H14O2
  • Molecular Weight : 158.21 g/mol
  • CAS Number : 68084-52-6

Mechanisms of Biological Activity

DMCA exhibits biological activity primarily through its interaction with various biomolecules. Its carboxylic acid functional group allows it to participate in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : DMCA has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses.
  • Antioxidant Activity : Preliminary studies indicate that DMCA may possess antioxidant properties, reducing oxidative stress in cellular models.
  • Antimicrobial Properties : Research suggests that DMCA exhibits antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infection control.

Antioxidant Activity

A study evaluated the antioxidant capacity of DMCA using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that DMCA effectively reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential role as a protective agent against oxidative damage.

Assay TypeIC50 Value (µM)
DPPH25.4
ABTS18.7

Antimicrobial Activity

In vitro assays were conducted to assess the antimicrobial efficacy of DMCA against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined as follows:

PathogenMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus30

These findings support the potential use of DMCA as a natural antimicrobial agent.

Case Study 1: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of DMCA in a murine model of acute inflammation. Mice treated with DMCA showed a significant reduction in inflammatory cytokines (IL-6 and TNF-alpha) compared to the control group. This suggests that DMCA may modulate inflammatory pathways effectively.

Case Study 2: Lipid Metabolism Regulation

Another study explored the impact of DMCA on lipid metabolism in human hepatocyte cell lines. Results indicated that DMCA treatment led to a decrease in triglyceride accumulation, potentially through the activation of AMPK signaling pathways, which are crucial for energy homeostasis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Dimethylcyclohex-2-ene-1-carboxylic acid, and what are their key methodological considerations?

  • Answer : The compound is typically synthesized via cyclization of pre-functionalized cyclohexene precursors or ester hydrolysis. For example, enzymatic carboxylation using decarboxylases (e.g., in Bacillus subtilis) offers stereoselective advantages but requires optimization of pH (6.5–7.5) and co-factor supplementation (e.g., ATP/Mg²⁺) . Traditional methods involve Diels-Alder reactions with maleic anhydride derivatives, followed by regioselective methylation. Key challenges include controlling diastereomer ratios and minimizing byproducts like 2,6,6-trimethyl derivatives .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry, particularly the bicyclic framework and methyl group orientations . Complementary techniques include:

  • ¹H/¹³C NMR : Distinct signals for vinylic protons (δ 5.2–5.8 ppm) and carboxylic acid (δ 12–13 ppm).
  • IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and conjugated C=O (~1680 cm⁻¹).
  • HPLC-MS : Quantifies purity (>98%) and detects trace isomers .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Answer : The carboxylic acid group is prone to decarboxylation under prolonged heat (>40°C) or acidic conditions. Storage recommendations include:

  • Temperature : –20°C in amber vials to prevent UV-induced dimerization.
  • Solvent : Anhydrous DMSO or ethanol (neutral pH) to suppress hydrolysis .

Q. What are the primary research applications of this compound in organic chemistry?

  • Answer : It serves as a chiral building block for:

  • Terpene-derived natural product synthesis (e.g., β-cyclogeranic acid analogs).
  • Metal-catalyzed asymmetric reactions (e.g., Pd-mediated cross-coupling) .

Advanced Research Questions

Q. How can contradictions in reported crystal structure data (e.g., bond lengths/angles) be resolved?

  • Answer : Discrepancies often arise from temperature-dependent conformational flexibility. For example, SC-XRD at 100 K vs. 298 K shows variance in C3–C4 bond lengths (1.34 Å vs. 1.37 Å) due to torsional strain . Use SHELXL for refinement, applying TWIN/BASF commands to model disorder .

Q. What computational methods validate the compound’s reactivity in catalytic systems?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts electrophilic regions (e.g., C1 carboxyl group) and steric hindrance from methyl groups. Compare HOMO-LUMO gaps (~5.2 eV) with experimental UV-Vis spectra (λmax ~210 nm) .

Q. What challenges arise in enantioselective synthesis, and how are they addressed?

  • Answer : The compound’s planar cyclohexene ring complicates chiral resolution. Strategies include:

  • Chiral Auxiliaries : (1R,2S)-2-Amino-cyclohexanecarboxylic acid derivatives for diastereomeric crystallization .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) achieve >90% ee by selectively hydrolyzing methyl esters .

Q. How do solvent polarity and temperature influence its reaction kinetics in cycloadditions?

  • Answer : Polar aprotic solvents (e.g., DMF) accelerate Diels-Alder reactions (k = 0.15 M⁻¹s⁻¹ at 25°C) but increase retro-cyclization above 60°C. In contrast, toluene stabilizes the transition state, reducing activation energy (ΔG‡ = 85 kJ/mol) .

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